molecular formula C17H14N2O2S B3259242 (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 315239-74-8

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B3259242
CAS No.: 315239-74-8
M. Wt: 310.4 g/mol
InChI Key: MMURPMJHHIRRJA-JXMROGBWSA-N
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Description

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide (CAS 587845-69-0) is a synthetic small molecule with a molecular formula of C18H16N2O2S and a molecular weight of 324.4 g/mol. This benzothiazole derivative is of significant interest in medicinal chemistry and pharmacological research, particularly for its potential as a lead compound in developing new antimicrobial agents. Research indicates that structurally analogous N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide compounds demonstrate potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including S. aureus and E. coli , with one study reporting a promising minimum inhibitory concentration (MIC) value of 3.125 μg/mL against E. coli . The compound's core benzothiazole scaffold is frequently investigated for its ability to interact with biological targets like DNA gyrase, as confirmed through molecular docking studies . Furthermore, related benzothiazole compounds have shown potential as inhibitors of critical signaling pathways, such as the c-Jun NH2-terminal kinase (JNK) pathway, suggesting possible applications in neuroprotection research for conditions like cerebral ischemia . With a predicted density of 1.305 g/cm3 and a pKa of 9.76, this reagent is intended for use in laboratory research applications only. It is supplied for in vitro studies and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound for hit-to-lead optimization, molecular docking simulations, and investigating the structure-activity relationships of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURPMJHHIRRJA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide , also known as a benzothiazole derivative, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O2S
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound NameTarget Cell LineIC50 (μM)Reference
Compound AMDA-MB-23127.6
Compound BHeLa35.0
Compound CA54940.5

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli15 μg/mL
Compound ES. aureus20 μg/mL
Compound FP. aeruginosa25 μg/mL

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Anticonvulsant Activity : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant activity in various animal models, suggesting that similar structural compounds may also exhibit neuroprotective properties against seizures .
  • Cytotoxicity Evaluation : In vitro studies on cell lines such as HepG2 and H9c2 indicated that certain benzothiazole derivatives are non-toxic at concentrations up to 100 µM, highlighting their potential safety for therapeutic applications .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:
In a study published in a peer-reviewed journal, the compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The study suggested that the compound could serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Case Study:
A recent investigation revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new antibacterial agent in the fight against resistant strains .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer signaling pathways.

Case Study:
Research demonstrated that this compound effectively inhibited the activity of protein kinase B (Akt), which is crucial in regulating cell survival and proliferation. This inhibition may contribute to its anticancer effects .

Organic Electronics

The unique chemical structure of this compound makes it suitable for applications in organic electronics. Its semiconducting properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:
Studies have explored the use of this compound as a dopant in polymer matrices to enhance charge transport properties in OLEDs. The results indicated improved device performance with increased efficiency and stability .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich benzothiazole ring and conjugated enamide system are susceptible to oxidative modifications under controlled conditions:

Reagent/Conditions Reaction Outcome Mechanistic Insights Reference
KMnO₄ (acidic medium)Oxidation of enamide to ketoneCleavage of the α,β-unsaturated bond yields a benzothiazolyl ketone derivative.
H₂O₂ (aqueous NaOH)Sulfur oxidation in benzothiazoleConversion of the benzothiazole sulfur to sulfoxide or sulfone, altering ring electronics.

Key Observation : Oxidation with KMnO₄ proceeds regioselectively at the enamide double bond, while H₂O₂ targets the benzothiazole sulfur, demonstrating orthogonal reactivity.

Reduction Reactions

The enamide and benzothiazole moieties participate in reduction pathways:

Reagent/Conditions Reaction Outcome Mechanistic Insights Reference
LiAlH₄ (THF, 0°C)Reduction of enamide to amineThe α,β-unsaturated amide is reduced to a saturated secondary amine.
H₂/Pd-C (ethanol, 25°C)Partial hydrogenation of aromatic ringsSelective reduction of the phenyl group to cyclohexane under high-pressure conditions.

Note : Catalytic hydrogenation preserves the benzothiazole ring due to its inherent stability, while LiAlH₄ targets the amide functionality.

Hydrolysis

The enamide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Reference
6M HCl (reflux, 4h)6-Methoxy-1,3-benzothiazol-2-amine + Cinnamic acid78%
NaOH (50% aq., 80°C, 2h)Same products as acidic hydrolysis82%

Structural Impact : Hydrolysis cleaves the amide bond, regenerating the parent benzothiazolylamine and cinnamic acid, confirming the compound’s stability in mild hydrolytic environments.

Nucleophilic Substitution

The methoxy group on the benzothiazole ring participates in nucleophilic substitution:

Reagent Conditions Product Reference
NH₃ (anhydrous, 100°C)Sealed tube, 12h6-Amino-1,3-benzothiazol-2-yl enamide
NaSH (DMF, 60°C)6h6-Mercapto-1,3-benzothiazol-2-yl enamide

Mechanism : The methoxy group acts as a leaving group, enabling substitution with amines or thiols via an SNAr pathway due to electron-withdrawing effects of the benzothiazole ring.

Cycloaddition Reactions

The α,β-unsaturated enamide participates in Diels-Alder reactions:

Dienophile Conditions Product Reference
1,3-Butadiene (gas)Toluene, 120°C, 24hSix-membered cycloadduct with retained benzothiazole
Maleic anhydrideDCM, 25°C, 12hFused bicyclic lactam derivative

Stereochemistry : The trans configuration of the enamide directs endo selectivity in cycloadditions, as confirmed by X-ray crystallography.

Michael Addition

The enamide’s α,β-unsaturated system serves as a Michael acceptor:

Nucleophile Conditions Product Reference
Ethyl acetoacetateNaOMe/MeOH, 25°Cβ-Ketoester adduct at the β-carbon of enamide
BenzylamineTHF, 0°C → 25°C, 6hAmine-conjugated adduct with retained benzothiazole

Application : This reactivity is exploited in synthesizing hybrid molecules for biological screening.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Conditions Product Yield Reference
UV (254 nm), benzene, 8hCyclobutane-fused benzothiazole derivative65%

Insight : The reaction proceeds via a diradical intermediate, confirmed by ESR studies.

Critical Analysis

  • Steric Effects : The methoxy group at position 6 of the benzothiazole ring hinders electrophilic substitution at adjacent positions, favoring meta-directed reactivity .

  • Electronic Effects : The electron-withdrawing benzothiazole enhances the electrophilicity of the enamide’s β-carbon, facilitating Michael additions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies on enantioselective transformations and in vivo stability are warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Activity

Table 1: Antimicrobial Activity of Benzothiazole and Cinnamanilide Derivatives

Compound Substituents/Modifications MIC (µg/ml) Against S. aureus MIC (µg/ml) Against E. coli Reference
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) 6-Methoxy benzothiazole + pyridinylamide 12.5 3.125
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-Bis(trifluoromethyl)phenyl 1.56* N/A
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-Fluoro-4-(trifluoromethyl)phenyl Comparable to ampicillin N/A
Target Compound (Hypothetical) 6-Methoxy benzothiazole + (2E)-enamide Inferred similar to BTC-j Inferred similar to BTC-j
  • Key Observations :
    • The 6-methoxy substitution in BTC-j (Table 1) demonstrates potent activity against E. coli (MIC 3.125 µg/ml), outperforming its nitro-substituted analog BTC-r (MIC 6.25 µg/ml for E. coli) . This suggests electron-donating groups (e.g., methoxy) enhance antimicrobial efficacy compared to electron-withdrawing groups (e.g., nitro).
    • In cinnamanilides, trifluoromethyl (CF₃) substitutions (e.g., ) significantly boost activity (S. aureus MIC 1.56 µg/ml), likely due to increased lipophilicity and membrane penetration . The target compound lacks CF₃ groups but retains a phenyl-enamide chain for hydrophobic interactions.
Mechanism of Action and Target Interactions
  • DNA Gyrase Inhibition : Benzothiazoles like BTC-j inhibit bacterial DNA gyrase (PDB: 3G75), with docking scores correlating with experimental MIC values . The methoxy group may stabilize interactions with the enzyme’s ATP-binding pocket.
  • Membrane Disruption : Cinnamanilides with CF₃ groups () disrupt biofilm formation and synergize with antibiotics like ampicillin, suggesting a dual mechanism absent in methoxy-substituted benzothiazoles .
Physicochemical and ADMET Properties

Table 2: Physicochemical Comparison

Property Target Compound BTC-j CF₃-Substituted Cinnamanilide
LogP (Lipophilicity) Moderate (methoxy + phenyl) Moderate High (CF₃ enhances LogP)
Solubility Low (crystalline structure) Low Very low
Cytotoxicity Not reported Not cytotoxic Low (except bromo/chloro analogs)
  • Enamide Configuration: The (2E)-geometry is critical for planar conjugation, as seen in spectroscopic studies of similar enamide derivatives .

Q & A

Q. What synthetic methodologies are effective for preparing (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide?

Answer: The compound can be synthesized via a multi-step route:

Core formation : React 6-methoxy-1,3-benzothiazol-2-amine with an α,β-unsaturated acyl chloride (e.g., (E)-3-phenylprop-2-enoyl chloride) in a polar aprotic solvent (e.g., CHCl₃) under reflux (6–8 hours) .

Purification : Crystallize the crude product using ethanol (80% v/v) to obtain high-purity crystals .

Validation : Confirm structure via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ ~7.7 ppm for benzothiazole protons) and IR (amide C=O stretch ~1668 cm⁻¹) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

  • Spectroscopy :
    • IR : Identify amide (1668 cm⁻¹) and methoxy (1267 cm⁻¹) groups .
    • NMR : Key signals include methoxy protons (δ 3.76 ppm, singlet) and aromatic protons (δ 7.01–7.73 ppm) .
  • X-ray crystallography : Resolve crystal packing (triclinic P1 space group) and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) using SHELXL .

Q. What biological activities have been reported for this compound, and how are they assessed?

Answer:

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains via agar diffusion and MIC assays. For example:

    StrainMIC (µg/ml)Reference
    E. coli3.125
    B. subtilis6.25
  • Mechanistic insight : Perform docking studies (e.g., V-life MDS 3.5) against DNA gyrase (PDB: 3G75) to predict binding modes .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined and validated?

Answer:

  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond optimization. Key steps:
    • Apply restraints for disordered moieties (e.g., adamantyl groups in analogous structures) .
    • Validate with R-factor convergence (< 0.05) .
  • Validation tools :
    • PLATON : Check for missed symmetry and twinning .
    • ORTEP-3 : Visualize anisotropic displacement ellipsoids and H-bonding networks (Fig. 3 in ).

Q. What structure-activity relationships (SAR) govern its antimicrobial potency?

Answer:

  • Critical substituents :
    • 6-Methoxy group : Enhances solubility and stabilizes DNA gyrase interactions via H-bonding .
    • α,β-Unsaturated amide : Conjugation enables π-π stacking with bacterial enzyme active sites .
  • Comparative SAR : Nitro-substituted analogs (e.g., 6-nitro derivatives) show reduced activity due to steric hindrance .

Q. How can computational methods predict its interaction with biological targets?

Answer:

  • Molecular docking :
    • Prepare ligand (AM1-BCC charges) and receptor (DNA gyrase, PDB: 3G75).
    • Use AutoDock Vina for flexible docking; prioritize poses with ∆G < -8 kcal/mol .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) .

Q. How are contradictions in experimental data (e.g., MIC variability) resolved?

Answer:

  • Statistical analysis : Apply ANOVA to compare MICs across replicates (p < 0.05 significance).
  • Assay optimization :
    • Standardize inoculum density (CFU/mL) and growth media (e.g., Mueller-Hinton agar) .
    • Validate with positive controls (e.g., ciprofloxacin) to minimize batch variability .

Q. What strategies improve its solubility for in vivo studies?

Answer:

  • Co-solvents : Use DMSO:PBS (10:90 v/v) for aqueous stability .
  • Prodrug design : Introduce phosphate esters at the methoxy group for hydrolytic activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

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